Eleostearic acid

Catalog No.
S593184
CAS No.
13296-76-9
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eleostearic acid

CAS Number

13296-76-9

Product Name

Eleostearic acid

IUPAC Name

(9E,11E,13E)-octadeca-9,11,13-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+

InChI Key

CUXYLFPMQMFGPL-SUTYWZMXSA-N

SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O

Synonyms

9,11,13-CLN, 9,11,13-conjugated linolenic acid, 9,11,13-octadecatrienoic acid, 9c,11t,13t-CLN, 9cis,11trans,13trans-conjugated linolenic acid, eleostearic acid, eleostearic acid, (E,E,E)-isomer, eleostearic acid, (E,Z,E)-isomer, eleostearic acid, (Z,E,E)-isomer, eleostearic acid, (Z,Z,E)-isomer, trichosanic acid

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O

The exact mass of the compound Eleostearic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Linoleic Acids, Conjugated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Eleostearic acid, specifically α-eleostearic acid, is a conjugated fatty acid classified as (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. It is primarily found in the oil of the tung tree (Vernicia fordii), where it constitutes approximately 82% of the oil's composition. This compound is notable for its high degree of unsaturation, featuring three conjugated double bonds. Its structural formula is represented as C₁₈H₃₀O₂, and it plays a significant role in various biochemical processes and industrial applications .

Due to its unsaturated structure:

  • Polymerization: The conjugated double bonds in eleostearic acid make it highly reactive, allowing for free radical and cationic polymerizations. This property is utilized in creating bio-based polymers from tung oil .
  • Hydrogenation: The double bonds can undergo hydrogenation to form saturated fatty acids.
  • Esterification: Eleostearic acid can react with alcohols to form esters, which are useful in various applications including cosmetics and food products .

Research indicates that α-eleostearic acid exhibits several biological activities:

  • Induction of Apoptosis: It has been shown to induce programmed cell death in fat cells and HL60 leukemia cells at concentrations around 20 μM. This suggests potential therapeutic applications in cancer treatment .
  • Conversion to Conjugated Linoleic Acid: In animal studies, α-eleostearic acid is metabolized into conjugated linoleic acid, which has been associated with anti-cancer properties .
  • Preventive Effects on Carcinogenesis: Diets containing eleostearic acid have been linked to reduced incidence of colon cancer in rats .

Eleostearic acid can be synthesized through several methods:

  • Extraction from Tung Oil: The most common method involves saponifying tung oil followed by acidification to isolate α-eleostearic acid. This process capitalizes on the high content of the fatty acid in tung oil .
  • Chemical Synthesis: Laboratory synthesis may involve the manipulation of simpler fatty acids or their derivatives through controlled reactions to form the conjugated structure characteristic of eleostearic acid.

Eleostearic acid has diverse applications across various fields:

  • Polymer Chemistry: Its ability to polymerize makes it valuable in creating bio-based thermosetting polymers and coatings, which are alternatives to petroleum-based products .
  • Nutraceuticals: Due to its biological activities, eleostearic acid is being explored for use in dietary supplements aimed at cancer prevention and treatment .
  • Cosmetics and Personal Care Products: Its emulsifying properties make it suitable for use in creams and lotions.

Studies have explored the interactions of eleostearic acid with various biological systems:

  • Cell Membrane Interaction: Research suggests that eleostearic acid alters lipid composition in cell membranes, potentially leading to increased oxidative stress and apoptosis in certain cell types .
  • Nutritional Studies: Comparisons with other fatty acids indicate that while α-eleostearic acid does not alleviate essential fatty acid deficiency like alpha-linolenic acid does, it possesses unique properties that may confer health benefits under specific conditions .

Eleostearic acid shares structural similarities with several other fatty acids. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
Alpha-Linolenic AcidPolyunsaturatedContains three non-conjugated double bonds; essential fatty acid.
Gamma-Linolenic AcidPolyunsaturatedContains one conjugated double bond; anti-inflammatory properties.
Conjugated Linoleic AcidConjugatedDerived from linoleic acid; associated with weight management and cancer prevention.
Beta-Eleostearic AcidConjugatedIsomer of α-eleostearic; differs in the configuration of double bonds.

The uniqueness of α-eleostearic acid lies primarily in its three conjugated double bonds, enhancing its reactivity compared to other unsaturated fatty acids. This feature not only contributes to its polymerization potential but also influences its biological activity significantly.

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 g/mol

Monoisotopic Mass

278.224580195 g/mol

Heavy Atom Count

20

UNII

LA17B88161

Other CAS

13296-76-9

Wikipedia

Catalpic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 02-18-2024

Explore Compound Types